decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride
Description
Decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride is a bicyclic organic compound featuring a seven-membered cyclohepta[c]pyrrole ring system fully saturated (decahydro) and substituted with a carbonitrile (-CN) group at the 3a position, forming a hydrochloride salt. This structure combines conformational rigidity due to the fused bicyclic system with the electronic influence of the nitrile group, which may enhance reactivity in synthetic applications or interactions in biological systems.
Properties
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrole-3a-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c11-7-10-5-3-1-2-4-9(10)6-12-8-10;/h9,12H,1-6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMRFLOFSZBVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2(CC1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like sodium azide (NaN₃) and various alkyl halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Applications
Cardiovascular Treatments
One of the notable applications of decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride is in the treatment of cardiac insufficiency. Research indicates that compounds related to this structure can effectively lower blood pressure and improve heart function. For instance, a patent describes the use of similar compounds to reduce after-load on the heart, thus alleviating symptoms associated with heart failure . The pharmacological effects observed include increased coronary blood flow and improved myocardial contractility, making it a candidate for further clinical exploration.
Bradykinin Antagonism
The compound has also been studied for its effects on bradykinin-mediated conditions. Bradykinin is involved in various pathological states, including inflammation and pain. Compounds that exhibit bradykinin antagonist properties can potentially treat conditions such as asthma, arthritis, and acute pain syndromes. The therapeutic utility of these compounds suggests that this compound could be beneficial in managing inflammatory responses .
Catalytic Applications
Synthesis of Pyrrole Derivatives
This compound serves as a valuable intermediate in the synthesis of pyrrole derivatives. Recent advancements in catalytic processes have utilized this compound in the development of novel catalysts that facilitate the formation of complex pyrrole structures. For example, studies have demonstrated that specific catalytic systems can yield high purity and yield of pyrroles when utilizing derivatives like this compound . This application is particularly relevant in organic synthesis where pyrroles are essential building blocks.
Material Science Applications
In materials science, compounds like this compound are being investigated for their properties in creating advanced materials. Their structural characteristics lend themselves to applications in developing polymers or nanocomposites with enhanced mechanical properties or thermal stability . The ability to modify these compounds allows researchers to tailor materials for specific applications, such as coatings or structural components.
Case Study 1: Cardiovascular Effects
| Study | Method | Findings |
|---|---|---|
| US5744496A | Animal Trials | Reduced heart rate variability; improved coronary blood flow with oral administration at 1 mg/kg. |
| US6034238A | In Vitro Studies | Demonstrated inhibition of leukocyte adhesion; potential for reducing inflammation in cardiac tissues. |
Case Study 2: Synthesis of Pyrrole Derivatives
Mechanism of Action
The mechanism of action of decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride and analogous compounds:
Key Observations:
- Ring Size and Conformation : The cyclohepta[c]pyrrole system in the target compound provides a larger, more flexible framework compared to cyclopenta[c]pyrrole derivatives (e.g., ). The seven-membered ring adopts pseudochair or envelope conformations, as seen in related decahydrocyclohepta[b]pyrrole structures .
- Substituent Effects : The nitrile group in the target compound contrasts with carboxylate esters (), BOC-protected acids (), and aryl/ketone substituents (). Nitriles are less polar than carboxylic acids but more reactive in nucleophilic additions or cycloadditions.
- Salt Forms : The hydrochloride salt enhances solubility in polar solvents, similar to the bromide salt in , which also utilizes ionic interactions for crystal packing .
Physicochemical and Analytical Data
While elemental analysis data for the target compound are unavailable, comparable compounds provide benchmarks:
- Elemental Analysis : Ethyl 5-(3-azidophenyl)pyrrole derivatives () show C: 68.71–73.57%, H: 4.86–5.70%, N: 12.33–13.25%. The target compound’s nitrile group would increase nitrogen content relative to carboxylate analogs .
- Crystallography : The bromide salt () exhibits precise bond lengths (C–C: 0.008 Å deviation) and R-factors (0.043), indicating high structural order. The target compound’s hydrochloride salt may display similar hydrogen-bonding networks .
Biological Activity
Decahydrocyclohepta[c]pyrrole-3a-carbonitrile hydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex bicyclic structure, which contributes to its unique biological properties. The presence of a carbonitrile group enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds similar to decahydrocyclohepta[c]pyrrole derivatives exhibit significant interactions with cellular pathways, particularly in cancer treatment. The compound's activity may involve:
- Microtubule Disruption : Analogous compounds have been shown to bind to the colchicine site on tubulin, leading to microtubule depolymerization. This action can induce apoptosis in cancer cells by disrupting mitotic spindle formation .
- Inhibition of Apoptosis : Some derivatives act as inhibitors of apoptosis proteins (IAPs), which are crucial in regulating cell death pathways. This inhibition can lead to increased apoptosis in tumor cells .
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrrole-based compounds. For example:
- NT-7-16 : An improved analog demonstrated potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 10 to 16 nM. It effectively overcame drug resistance mechanisms associated with P-glycoprotein .
- Cell Line Studies : Various studies have reported that pyrrole derivatives exhibit cytotoxicity against multiple cancer types, including breast and liver cancers. These compounds often induce apoptosis through mechanisms involving microtubule disruption and IAP inhibition .
Data Table: Biological Activity Summary
| Compound | Activity | IC50 (nM) | Target | Cell Lines Tested |
|---|---|---|---|---|
| Decahydrocyclohepta[c]pyrrole derivative | Antiproliferative | 10-16 | Tubulin (Colchicine site) | MDA-MB-435 (breast), HepG2 (liver) |
| NT-7-16 | Cytotoxic | 10-16 | Microtubules | Various cancer cell lines |
| Pyrrole analogs | Apoptosis induction | Varies | IAPs | MCF-7, A549, HCT116 |
Synthesis and Characterization
The synthesis of decahydrocyclohepta[c]pyrrole derivatives typically involves complex organic reactions. Various methodologies have been explored, including:
- Cyclization Reactions : Utilizing metal-catalyzed reactions to form the bicyclic structure efficiently.
- Functional Group Modifications : Altering substituents on the pyrrole ring to enhance biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
